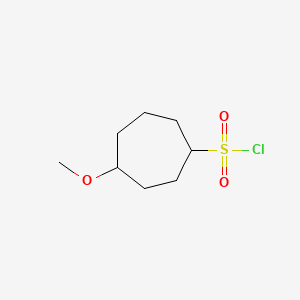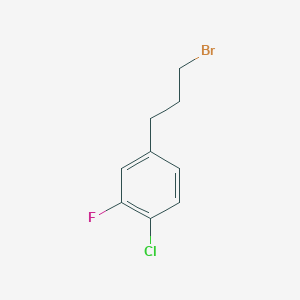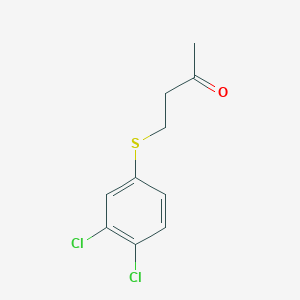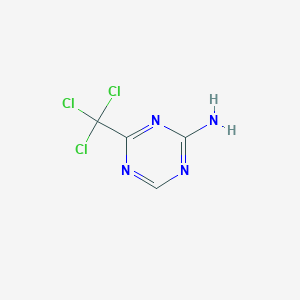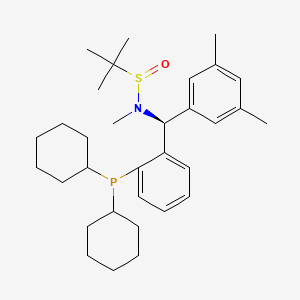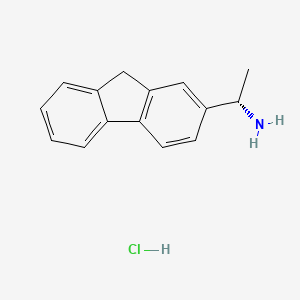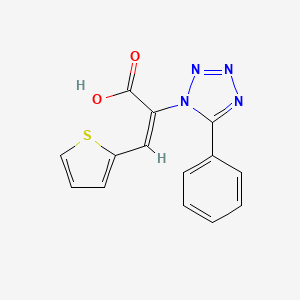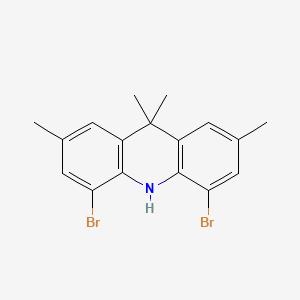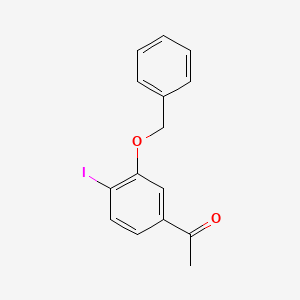
1-(3-(Benzyloxy)-4-iodophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Benzyloxy)-4-iodophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a benzene ring substituted with a benzyloxy group and an iodine atom, along with an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-(Benzyloxy)-4-iodophenyl)ethanone can be synthesized through several methodsThe reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(Benzyloxy)-4-iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone group can participate in oxidation and reduction reactions, forming corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide or potassium iodide in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions yield alcohols .
Wissenschaftliche Forschungsanwendungen
1-(3-(Benzyloxy)-4-iodophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-(Benzyloxy)-4-iodophenyl)ethanone involves its interaction with specific molecular targets. The benzyloxy and iodine substituents influence its reactivity and binding properties. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Benzyloxy-2-hydroxy-5-iodophenyl)ethanone
- 1-(4-Benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)ethanone
Comparison: 1-(3-(Benzyloxy)-4-iodophenyl)ethanone is unique due to the specific positioning of the benzyloxy and iodine groups, which can significantly affect its chemical reactivity and biological activity compared to other similar compounds .
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C15H13IO2 |
|---|---|
Molekulargewicht |
352.17 g/mol |
IUPAC-Name |
1-(4-iodo-3-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H13IO2/c1-11(17)13-7-8-14(16)15(9-13)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
HRVZMIKYJKTAOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)I)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


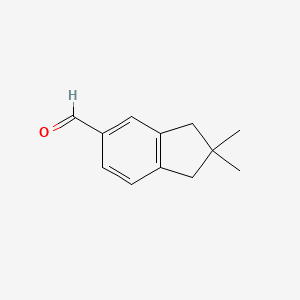
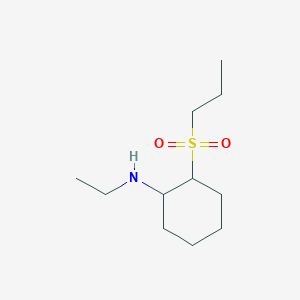
![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13642215.png)
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)
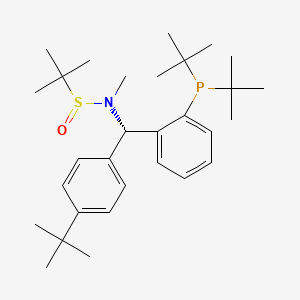
![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)
